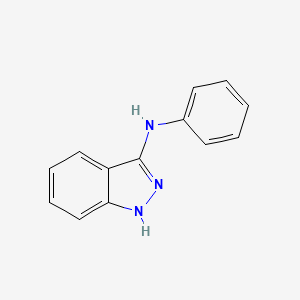

N-Phenyl-1H-indazol-3-amine

Descripción general

Descripción

N-Phenyl-1H-indazol-3-amine: is an organic compound belonging to the class of indazoles, which are characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Transition Metal Catalyzed Reactions: One common method involves the use of copper acetate as a catalyst.

Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring without the need for a catalyst or solvent.

Industrial Production Methods: Industrial production methods for N-Phenyl-1H-indazol-3-amine typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing the formation of byproducts.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The indazole ring’s halogenated derivatives (e.g., bromo-substituted) undergo Suzuki coupling with boronic acids or esters to introduce aryl/heteroaryl groups. For example:

-

Substrate : 5-Bromo-1H-indazol-3-amine derivatives.

-

Conditions : PdCl₂(dppf)₂ catalyst, Cs₂CO₃ base, 1,4-dioxane/H₂O (1:1), 90°C under nitrogen .

-

Outcome : High-yield coupling products (e.g., 3a–3q ) with diverse substituents.

| Position Modified | Boronic Acid Ester | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo | 4-CF₃-phenyl | PdCl₂(dppf)₂ | 85–92 |

This reaction enables structural diversification critical for optimizing pharmacokinetic properties .

Acylation of the 3-Amine Group

The primary amine at position 3 reacts with acylating agents to form amides, enhancing metabolic stability:

-

Reagent : Chloroacetic anhydride.

-

Conditions : Alkaline environment (e.g., K₂CO₃), room temperature .

-

Product : Chloroacetamide derivatives (e.g., 4a–4q ), which serve as intermediates for further functionalization .

Nucleophilic Substitution with Thiophenols/Piperazines

The chloroacetamide intermediate (4 ) reacts with thiophenols or piperazines under basic conditions:

-

Reagents : Thiophenols or piperazines.

-

Products : Mercaptoacetamide- or piperazine-linked hybrids (e.g., 5a–5q , 6a–6u ) .

| Hybrid Type | Substituent (R) | IC₅₀ (μM) vs K562 Cells | Reference |

|---|---|---|---|

| Piperazine-linked | 4-CF₃ | 5.15 | |

| Mercaptoacetamide | 2,4-diF | 5.61 |

Fluorinated derivatives exhibit superior inhibitory activity due to enhanced binding interactions .

Reactivity with Formaldehyde

In acidic aqueous conditions, the NH-indazole core reacts with formaldehyde to form hydroxymethyl derivatives:

-

Mechanism : Protonation of indazole followed by nucleophilic attack by formaldehyde, forming N1-CH₂OH adducts .

-

Key Insight : The reaction is regioselective for N1 over N2 in substituted indazoles, influenced by steric and electronic effects .

Electrophilic Aromatic Substitution

The indazole ring undergoes electrophilic substitution, particularly at positions 4, 5, 6, or 7, depending on directing groups:

-

Nitration : Introduces nitro groups for further reduction to amines.

-

Halogenation : Bromine or chlorine substituents enable cross-coupling reactions .

Coordination Chemistry

The indazole nitrogen atoms act as ligands in metal complexes:

-

Example : Pd(II)-catalyzed C-H activation for annulation reactions .

-

Application : Synthesis of polycyclic indazole derivatives via benzannulation .

Structural Modifications for Kinase Inhibition

Key modifications to N-phenyl-1H-indazol-3-amine enhance FGFR/VEGFR inhibition:

-

Fluorination : 2,6-Difluoro substitution improves cellular activity (e.g., 100 , IC₅₀ = 25.3 nM) .

-

Piperazine Addition : Enhances solubility and target binding (e.g., 99 , FGFR1 IC₅₀ = 2.9 nM) .

Solid-State Reactivity

Crystallization studies reveal stability trends:

Aplicaciones Científicas De Investigación

Anticancer Activity

N-Phenyl-1H-indazol-3-amine and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit potent antiproliferative effects against various cancer cell lines.

In Vitro Studies

A series of studies have evaluated the antiproliferative activity of N-phenyl-1H-indazol-3-amines against various human cancer cell lines:

Structure Activity Relationship (SAR)

Understanding the structure-activity relationships of N-phenyl-1H-indazol-3-amines has been crucial for optimizing their anticancer properties. Variations in substituents on the indazole scaffold significantly affect biological activity.

Key Findings from SAR Studies

Research has identified specific substituents that enhance potency:

- Fluorinated Groups : Incorporation of fluorine substituents has been linked to improved enzyme inhibition and cellular activity against fibroblast growth factor receptors (FGFR) and other oncogenes .

- Piperazine Moiety : The addition of piperazine has been shown to alter pharmacokinetic parameters positively, enhancing solubility and biological activity .

Additional Pharmacological Activities

Beyond anticancer effects, this compound derivatives have demonstrated a range of other biological activities:

Anti-inflammatory and Antibacterial Properties

Indazole derivatives are also being explored for their anti-inflammatory and antibacterial effects, making them versatile candidates for drug development beyond oncology.

Case Studies and Clinical Relevance

Several case studies have illustrated the clinical potential of this compound derivatives:

Clinical Trials

At least 43 indazole-based therapeutics are currently in clinical use or trials, showcasing the relevance of this compound class in modern medicine . For instance:

- Entrectinib : An ALK inhibitor with an indazole scaffold that has shown efficacy in treating specific types of lung cancer.

Mecanismo De Acción

The mechanism of action of N-Phenyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

1H-indazole-3-amine: Shares the indazole core structure but lacks the phenyl group attached to the nitrogen atom.

5-phenyl-1H-indazol-3-amine: Similar structure with a phenyl group at a different position on the indazole ring.

6-(3-methoxyphenyl)-1H-indazol-3-amine: A derivative with a methoxy group on the phenyl ring, showing different biological activities.

Uniqueness: N-Phenyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indazole derivatives.

Actividad Biológica

N-Phenyl-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its biological activities, including anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

This compound is derived from the indazole scaffold, which is known for its diverse biological activities. The synthesis typically involves reactions between phenyl isocyanate derivatives and 3-amino-1H-indazole derivatives, leading to various substituted compounds with potential pharmacological effects .

Anticancer Activity

The compound has shown promising anticancer activity in various studies:

- In vitro Studies : A study evaluating several N-phenyl-1H-indazole derivatives demonstrated that compound 1c exhibited significant antiproliferative effects against a panel of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer. The GI(50) values ranged from 0.041 to 33.6 μM, with a mean GI(50) of 1.90 μM .

| Cell Line | GI(50) (μM) |

|---|---|

| Colon | 0.041 |

| Melanoma | 0.091 |

| Breast | 5.0 |

| Non-small cell lung | 10.0 |

| Leukemia | 33.6 |

- Mechanism of Action : The mechanism involves the induction of cell cycle arrest in the G0-G1 phase and an increase in the ratio of hypophosphorylated retinoblastoma protein (pRb) to total pRb . This suggests that this compound may act by disrupting cell cycle progression in cancer cells.

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

- Tyrosine Kinase Inhibition : The compound functions as a non-receptor tyrosine kinase inhibitor, which plays a critical role in various signaling pathways related to cell growth and differentiation .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:

| Property | Value |

|---|---|

| Human Intestinal Absorption | +0.9962 |

| Blood-Brain Barrier Permeability | +0.9493 |

| Caco-2 Permeable | +0.5783 |

These properties suggest good potential for oral bioavailability and central nervous system penetration.

Case Studies

Several studies have highlighted the efficacy of this compound in different cancer models:

- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, N-Phenyl-1H-indazol derivatives showed higher cytotoxicity compared to standard treatments like Tamoxifen .

- Xenograft Models : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with N-Phenyl-1H-indazol derivatives .

Propiedades

IUPAC Name |

N-phenyl-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-2-6-10(7-3-1)14-13-11-8-4-5-9-12(11)15-16-13/h1-9H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKZLAQDGRSBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.